3-{[2,5-Bis(methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-{[2,5-Bis(methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a bicyclo[2.2.1]heptene core, which is often associated with enhanced stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,5-Bis(methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptene core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Carbamoylation: The attachment of the 2,5-bis(methoxycarbonyl)phenyl group involves a carbamoylation reaction, where the phenyl group is first functionalized with methoxycarbonyl groups, followed by coupling with the bicyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-{[2,5-Bis(methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure could facilitate binding to specific sites, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar bicyclic structure but lacks the methoxycarbonyl groups.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Basic bicyclic structure without additional functional groups.
2,5-Bis(methoxycarbonyl)phenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.
Uniqueness
The uniqueness of 3-{[2,5-Bis(methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its combination of a bicyclic core with a highly functionalized aromatic ring. This dual functionality provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C19H19NO7 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[[2,5-bis(methoxycarbonyl)phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H19NO7/c1-26-18(24)11-5-6-12(19(25)27-2)13(8-11)20-16(21)14-9-3-4-10(7-9)15(14)17(22)23/h3-6,8-10,14-15H,7H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
JEOLWQPVXWMWMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Origin of Product |
United States |
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